

The Influence of Crystallinity on the Physicochemical Properties of Poliglecaprone: A Technical Guide

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Introduction

Poliglecaprone, a synthetic absorbable monofilament suture material, is a copolymer of glycolide and ε-caprolactone.[1][2][3] Its biocompatibility, predictable degradation profile, and excellent handling characteristics have established it as a material of choice in various surgical and biomedical applications, including soft tissue approximation and ligation, and as a component in drug delivery systems.[4][5][6] The performance of **poliglecaprone** in these applications is intrinsically linked to its semi-crystalline structure. The degree of crystallinity, representing the extent of ordered polymeric chains within the material, profoundly influences its mechanical strength, degradation kinetics, and drug elution profile.[7][8][9]

This technical guide provides an in-depth exploration of the crystallinity of **poliglecaprone** and its consequential effects on the material's properties. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or developing applications for this versatile biomaterial.

The Semi-Crystalline Nature of Poliglecaprone

Poliglecaprone is composed of both crystalline and amorphous regions. The crystalline domains are highly ordered, with polymer chains packed in a regular, repeating lattice



structure.[7] These regions contribute to the material's strength, stiffness, and thermal stability. [10] Conversely, the amorphous regions consist of randomly coiled and entangled polymer chains, providing flexibility and elasticity.[9] The ratio of these two phases, known as the degree of crystallinity, is a critical parameter that dictates the overall performance of **poliglecaprone**.

The degree of crystallinity in **poliglecaprone** is not an intrinsic, fixed property but is influenced by several factors:

- Copolymer Ratio: The ratio of glycolide to ε-caprolactone monomers in the polymer backbone is a primary determinant of crystallinity. A higher glycolide content generally leads to increased strength and a faster degradation rate, while a higher caprolactone content enhances flexibility and prolongs the degradation period.[11]
- Thermal History: The processing conditions, particularly the rates of heating and cooling, significantly impact the crystalline structure.[12] Annealing, a process of heating the polymer to a temperature below its melting point and holding it for a specific duration, can increase the degree of crystallinity and molecular alignment.[13][14]
- Molecular Weight: The length of the polymer chains also plays a role. Higher molecular weight can sometimes hinder the crystallization process due to increased chain entanglement.[15]

Effects of Crystallinity on Poliglecaprone Properties

The degree of crystallinity has a cascading effect on the macroscopic properties of **poliglecaprone**, as detailed below.

Mechanical Properties

The mechanical performance of **poliglecaprone**, particularly its tensile strength and Young's modulus, is directly correlated with its crystallinity. An increase in the degree of crystallinity generally leads to:

 Increased Tensile Strength: The ordered structure of crystalline domains provides greater resistance to deformation and fracture under tension.[10]



- Increased Young's Modulus: A higher crystalline content results in a stiffer material, as the rigid crystalline regions dominate the mechanical response.[8][10]
- Decreased Ductility: As the material becomes stiffer and stronger, its ability to elongate before breaking typically decreases.

While specific quantitative data directly correlating the degree of crystallinity of pure **poliglecaprone** with its mechanical properties is not readily available in the literature, studies on blends of **poliglecaprone** (PGC) and polycaprolactone (PCL) demonstrate this principle. Increasing the PGC content, which has a different crystalline structure and degradation rate than PCL, leads to a significant increase in both tensile strength and Young's modulus of the resulting electrospun nanofibrous scaffolds.[7]

Table 1: Mechanical Properties of Poliglecaprone-Polycaprolactone (PPG) Blends

Sample Composition (PCL:PGC)	Tensile Strength (MPa)	Young's Modulus (MPa)
PPG-0 (100:0)	3.64 ± 0.07	14.6 ± 5.34
PPG-20 (80:20)	4.12 ± 0.05	23.9 ± 3.32
PPG-35 (65:35)	4.88 ± 0.05	28.4 ± 4.91
PPG-50 (50:50)	6.11 ± 0.04	36.3 ± 9.76

Data adapted from a study on electrospun nanofibrous scaffolds.[7]

Degradation Profile

Poliglecaprone degrades via hydrolysis of its ester linkages.[2][16] The degradation process is significantly influenced by the degree of crystallinity. The amorphous regions are more susceptible to water penetration and subsequent chain scission due to their less dense and more disordered nature.[16] Therefore:

 Higher Crystallinity Leads to Slower Degradation: The tightly packed chains in the crystalline domains are less accessible to water molecules, resulting in a slower rate of hydrolysis and overall degradation.[17]



 Initial Degradation in Amorphous Regions: The degradation process preferentially occurs in the amorphous regions first, which can initially lead to an increase in the overall percentage of crystallinity as the amorphous content is consumed.[18]

The degradation of **poliglecaprone** sutures is characterized by a progressive loss of tensile strength over time, which is a critical factor in wound healing applications.

Table 2: Tensile Strength Retention of Poliglecaprone 25 Sutures

Time Post-Implantation	Approximate Original Strength Remaining
7 days	50% - 80%[4][14][19]
14 days	20% - 40%[1][19]
21 days	Essentially all strength is lost[1]

Complete absorption of **poliglecaprone** 25 is reported to occur between 90 and 120 days.[5] [14][19][20]

Drug Delivery Applications

In the context of drug delivery, the crystallinity of the **poliglecaprone** matrix can control the release kinetics of an encapsulated therapeutic agent.

- Sustained Release with Higher Crystallinity: A more crystalline matrix can act as a more effective barrier to drug diffusion, leading to a slower and more sustained release profile.[13]
- Initial Burst Release: A higher amorphous content can contribute to an initial "burst release" of the drug, as the drug molecules in these regions are more readily accessible to the surrounding medium.

By tuning the crystallinity of **poliglecaprone**, for example through annealing, it is possible to modify the drug release profile from a first-order to a zero-order kinetic model, which is often desirable for controlled drug delivery.[13]



Experimental Characterization of Poliglecaprone Crystallinity

Several analytical techniques are employed to characterize the crystallinity of **poliglecaprone**. The following sections detail the methodologies for the key experiments.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled.[21][22] It is a primary method for determining the degree of crystallinity.[23]

Experimental Protocol:

- Sample Preparation: A small amount of the **poliglecaprone** sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
- Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[24]
- Thermal Program: A common thermal program involves a heat-cool-heat cycle to erase the sample's prior thermal history.[24]
 - First Heating Scan: The sample is heated from ambient temperature to a temperature above its melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).[24] This scan provides information on the initial "as-received" crystallinity.
 - Cooling Scan: The sample is then cooled at a controlled rate (e.g., 5 °C/min) back to the starting temperature.[24] This allows for the observation of crystallization behavior from the molten state.
 - Second Heating Scan: A second heating scan is performed under the same conditions as the first. The data from this scan is typically used to determine the material's inherent crystalline properties.
- Data Analysis: The melting enthalpy (ΔH_m) of the sample is determined by integrating the area under the melting peak in the DSC thermogram.[23] The percent crystallinity (%X_c) is



then calculated using the following equation: [25][26]

$$%X_c = (\Delta H_m / \Delta H_m^\circ) * 100$$

where ΔH_m° is the theoretical melting enthalpy of 100% crystalline **poliglecaprone**. This reference value is often found in the literature for specific polymers.

X-ray Diffraction (XRD)

XRD is a powerful non-destructive technique that provides information about the crystalline structure, phase identification, and degree of crystallinity of a material.[7][27]

Experimental Protocol:

- Sample Preparation: A flat sample of **poliglecaprone** is prepared, ensuring a smooth surface for analysis. For powder samples, they are typically packed into a sample holder.
- Instrument Setup: A diffractometer with a monochromatic X-ray source (commonly Cu Kα radiation) is used. The instrument is calibrated using a standard material.
- Data Collection: The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The scan is typically performed over a range that covers the characteristic diffraction peaks of the material (e.g., 5° to 40° 2θ).

Data Analysis:

- Crystalline Peaks and Amorphous Halo: The resulting XRD pattern of a semi-crystalline polymer like **poliglecaprone** will show sharp diffraction peaks superimposed on a broad, diffuse "halo."[7][28] The sharp peaks correspond to the ordered crystalline regions, while the halo is characteristic of the disordered amorphous phase.
- Degree of Crystallinity Calculation: The degree of crystallinity can be estimated by separating the integrated intensities of the crystalline peaks from the amorphous halo. This is often done using profile-fitting software.[4][7] The percent crystallinity is calculated as the ratio of the area of the crystalline peaks to the total area under the curve (crystalline peaks + amorphous halo).[28]



In Vitro Degradation Studies

In vitro degradation studies are performed to simulate the degradation of **poliglecaprone** in a physiological environment and to evaluate the change in its properties over time.[5][29]

Experimental Protocol:

- Sample Preparation: Poliglecaprone samples of defined dimensions and weight are sterilized.
- Degradation Medium: A phosphate-buffered saline (PBS) solution with a physiological pH of
 7.4 is commonly used as the degradation medium.[5][29]
- Incubation: The samples are immersed in the PBS solution in sterile containers and incubated at 37 °C in a temperature-controlled environment. The ratio of the sample surface area to the volume of the degradation medium should be kept consistent.
- Time Points: Samples are removed from the degradation medium at predetermined time points (e.g., 0, 7, 14, 21, 28 days, and longer for complete degradation).[30]
- Analysis: At each time point, the samples are rinsed with deionized water, dried to a constant weight, and then analyzed for:
 - Mass Loss: The percentage of weight loss is calculated by comparing the dry weight of the degraded sample to its initial dry weight.[5]
 - Mechanical Properties: The tensile strength and Young's modulus of the degraded samples are measured using a universal testing machine.[29]
 - Molecular Weight: Changes in the molecular weight of the polymer are monitored using techniques like gel permeation chromatography (GPC).
 - Morphological Changes: The surface morphology of the degraded samples can be examined using scanning electron microscopy (SEM) to observe any cracking, pitting, or other signs of degradation.[5]

Mechanical Testing



The mechanical properties of **poliglecaprone**, such as tensile strength and Young's modulus, are determined using a universal testing machine according to established standards like ASTM D2256 or USP 881 for surgical sutures.[2][31]

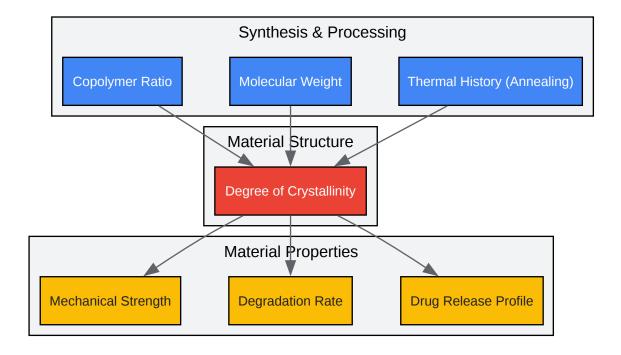
Experimental Protocol:

- Sample Preparation: Suture samples of a specific gauge and length are prepared. For films or other forms, specimens with defined dimensions (e.g., dog-bone shape) are used.
- Test Setup: The sample is clamped between two grips in the universal testing machine. The initial gauge length (distance between the grips) is recorded.
- Testing Procedure: The sample is pulled at a constant rate of extension until it breaks. The force applied and the elongation of the sample are continuously recorded.
- Data Analysis:
 - Tensile Strength: The maximum stress the sample can withstand before breaking is calculated by dividing the maximum load by the original cross-sectional area of the sample.
 - Young's Modulus: The stiffness of the material is determined from the initial linear portion of the stress-strain curve.
 - Elongation at Break: The percentage increase in the length of the sample at the point of fracture is calculated.

Visualizing Key Relationships

The following diagrams, generated using the DOT language, illustrate the fundamental relationships discussed in this guide.

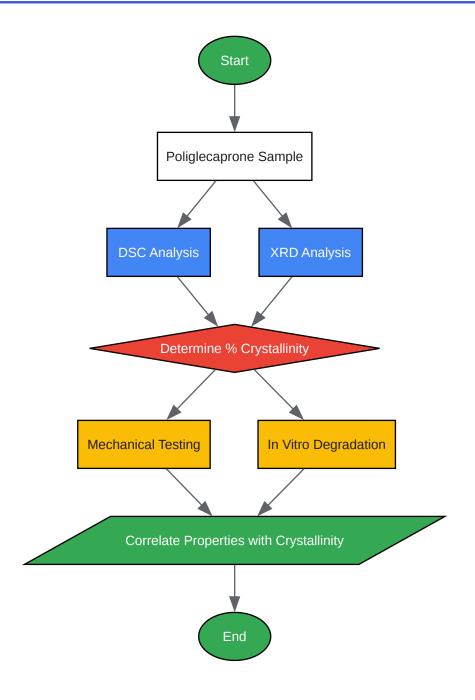




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Caption: Relationship between synthesis, structure, and properties of poliglecaprone.





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Caption: Experimental workflow for characterizing **poliglecaprone** crystallinity and its effects.

Conclusion

The degree of crystallinity is a paramount structural feature of **poliglecaprone** that governs its performance in biomedical applications. A thorough understanding and precise control of this parameter are essential for the rational design and development of **poliglecaprone**-based devices with tailored mechanical properties, predictable degradation profiles, and optimized



drug release kinetics. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of **poliglecaprone**, enabling researchers and developers to establish critical structure-property relationships and advance the use of this important biomaterial.

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